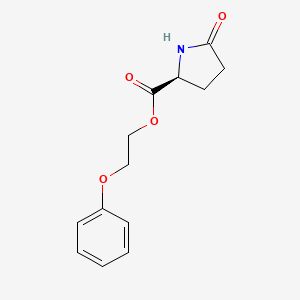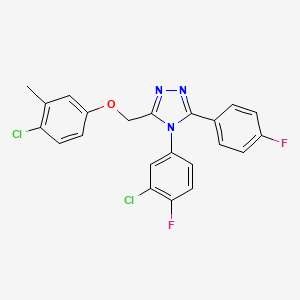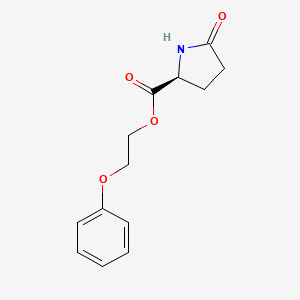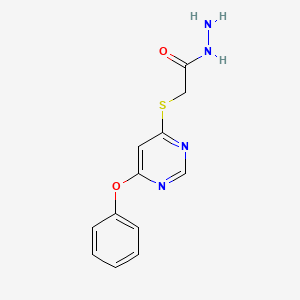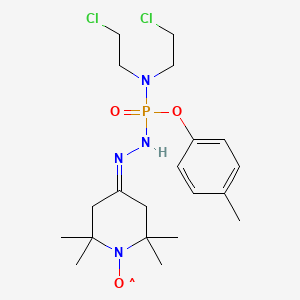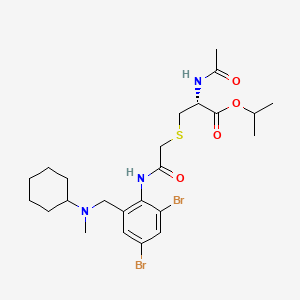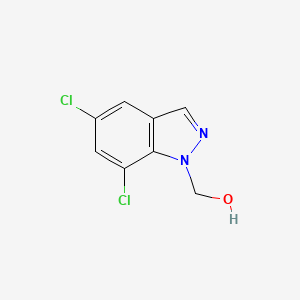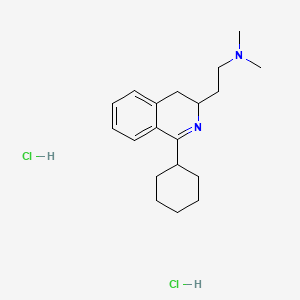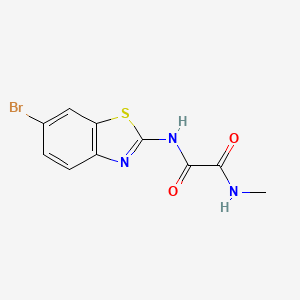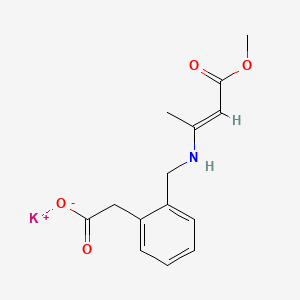
Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 258-178-2, also known as dibenzylbenzene, ar-methyl derivative, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique structure and properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:
[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.
化学反应分析
Types of Reactions
Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.
Major Products
Oxidation: Benzyl benzoate.
Reduction: Benzyl alcohol.
Substitution: Nitro-dibenzylbenzene derivatives.
科学研究应用
Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.
作用机制
The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.
相似化合物的比较
Similar Compounds
Dibenzylbenzene: Lacks the ar-methyl group, resulting in different chemical properties.
Benzylbenzene: A simpler structure with fewer benzene rings, leading to distinct reactivity.
Toluene: A single benzene ring with a methyl group, significantly different in terms of molecular complexity.
Uniqueness
Dibenzylbenzene, ar-methyl derivative is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
属性
CAS 编号 |
52786-76-2 |
|---|---|
分子式 |
C14H16KNO4 |
分子量 |
301.38 g/mol |
IUPAC 名称 |
potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate |
InChI |
InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+; |
InChI 键 |
JYXAWTDHRHNTNK-HCUGZAAXSA-M |
手性 SMILES |
C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+] |
规范 SMILES |
CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


